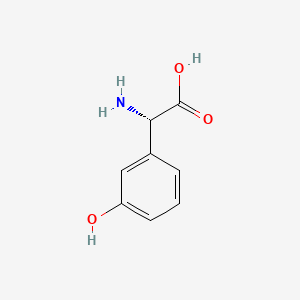

(S)-3-Hydroxyphenylglycine

Descripción general

Descripción

Agonist at group I metabotropic glutamate receptors (mGlu1) having no effect at mGlu2 or mGlu4.

Actividad Biológica

(S)-3-Hydroxyphenylglycine (3HPG) is a compound that has garnered attention for its biological activity, particularly as an agonist at metabotropic glutamate receptors (mGluRs). This article explores the compound's biological properties, focusing on its receptor interactions, pharmacological effects, and implications for therapeutic applications.

- Chemical Name : this compound

- CAS Number : 71301-82-1

- Molecular Formula : C9H11NO3

(S)-3HPG primarily acts as an agonist at group I metabotropic glutamate receptors, specifically mGluR1. It exhibits minimal to no effect on mGluR2 and mGluR4, making it a selective compound within this receptor family .

Receptor Interaction

Research indicates that (S)-3HPG can induce a weak agonistic response in mGluR1-expressing cells. In experiments where high concentrations of various phenylglycine derivatives were applied, (S)-3HPG demonstrated partial agonist activity, exhibiting both agonistic and antagonistic characteristics depending on the concentration used .

Agonistic Activity

- Weak Agonist : At concentrations of 1 mM, (S)-3HPG showed a weak increase in inositol phosphate (IP) formation in mGluR1-expressing cells. This suggests that while it can activate the receptor, its efficacy is limited compared to other potent agonists .

Antagonistic Activity

Interestingly, at lower concentrations (e.g., and ), (S)-3HPG exhibited inhibitory effects on L-glutamate-induced IP formation, indicating its potential as a partial antagonist in certain contexts . This dual functionality may have implications for modulating excitatory neurotransmission.

Pharmacological Implications

The pharmacological profile of (S)-3HPG suggests potential therapeutic applications in conditions associated with glutamate dysregulation, such as chronic pain and neurodegenerative diseases. Its ability to selectively target mGluR1 could provide a pathway for developing drugs that mitigate excitotoxicity while minimizing side effects associated with broader glutamate receptor modulation.

Case Studies and Research Findings

Several studies have investigated the role of mGluR1 and related compounds in pain models:

Data Table: Comparative Activity of Phenylglycine Derivatives

| Compound | Receptor Target | Agonist Activity | Antagonist Activity |

|---|---|---|---|

| This compound | mGluR1 | Weak | Partial |

| (RS)-DHPG | mGluR1 | Strong | None |

| (S)-4CPG | mGluR1 | Moderate | Strong |

Propiedades

IUPAC Name |

(2S)-2-amino-2-(3-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLYTFPAEVJTFM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.